molecular formula C15H24N4O3 B13218766 1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide

1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B13218766
M. Wt: 308.38 g/mol
InChI Key: PUNFFCQJFXHZEM-UHFFFAOYSA-N
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Description

1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a molecular weight of 309.37 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrolidine ring, and a tert-butyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the pyrrolidine ring. The tert-butyl group is then introduced to the molecule. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H24N4O3

Molecular Weight

308.38 g/mol

IUPAC Name

1-tert-butyl-2-[1-(2-methoxyethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)19-12(20)7-11(14(16)21)13(19)10-8-17-18(9-10)5-6-22-4/h8-9,11,13H,5-7H2,1-4H3,(H2,16,21)

InChI Key

PUNFFCQJFXHZEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(C(CC1=O)C(=O)N)C2=CN(N=C2)CCOC

Origin of Product

United States

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